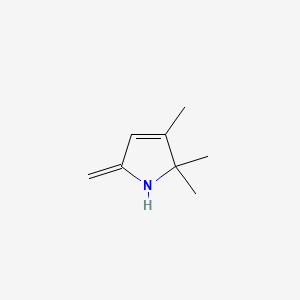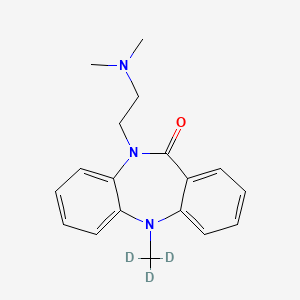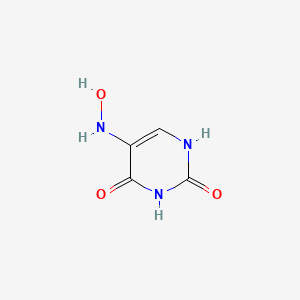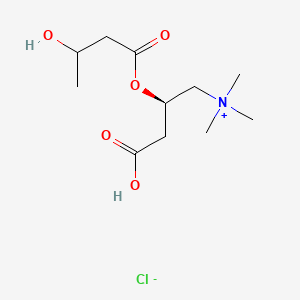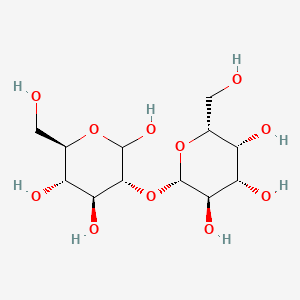
2-O-beta-D-Galactopyranosyl-D-glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Lactose can be synthesized through enzymatic reactions involving beta-galactosidase, which catalyzes the transfer of a galactose moiety from a donor molecule to a glucose acceptor. This reaction typically occurs under mild conditions, such as a pH of 6.5-7.5 and a temperature of 30-40°C .
Industrial Production Methods
Industrially, lactose is produced from whey, a byproduct of cheese production. The process involves several steps:
Whey Clarification: Removal of fats and proteins.
Ultrafiltration: Concentration of lactose.
Crystallization: Formation of lactose crystals.
Analyse Chemischer Reaktionen
Types of Reactions
Lactose undergoes various chemical reactions, including:
Hydrolysis: Lactose is hydrolyzed by lactase enzyme into glucose and galactose.
Oxidation: Lactose can be oxidized to lactobionic acid using mild oxidizing agents.
Maillard Reaction: Reaction with amino acids under heat, leading to browning and flavor changes in food.
Common Reagents and Conditions
Hydrolysis: Enzymatic hydrolysis using lactase at pH 6-7 and 37°C.
Oxidation: Use of bromine water or nitric acid under controlled conditions.
Maillard Reaction: Heat treatment at temperatures above 100°C in the presence of amino acids.
Major Products Formed
Hydrolysis: Glucose and galactose.
Oxidation: Lactobionic acid.
Maillard Reaction: Various flavor compounds and brown pigments.
Wissenschaftliche Forschungsanwendungen
Lactose has numerous applications in scientific research:
Chemistry: Used as a starting material for the synthesis of lactulose and lactitol.
Biology: Studied for its role in lactose intolerance and its effects on gut microbiota.
Medicine: Used in the formulation of pharmaceuticals as a filler and stabilizer.
Industry: Employed in the food industry as a sweetener and in the production of prebiotics.
Wirkmechanismus
Lactose exerts its effects primarily through its hydrolysis into glucose and galactose by the enzyme lactase. This process occurs in the small intestine, where the monosaccharides are absorbed into the bloodstream. In individuals with lactose intolerance, the lack of lactase leads to undigested lactose reaching the colon, where it is fermented by bacteria, producing gas and causing discomfort .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Maltose: Composed of two glucose molecules.
Sucrose: Composed of glucose and fructose.
Cellobiose: Composed of two glucose molecules linked by a beta-1,4 bond.
Uniqueness
Lactose is unique due to its beta-1,4-glycosidic bond between galactose and glucose, which is not found in other common disaccharides. This bond is specifically hydrolyzed by lactase, distinguishing lactose from other sugars .
Eigenschaften
Molekularformel |
C12H22O11 |
|---|---|
Molekulargewicht |
342.30 g/mol |
IUPAC-Name |
(3R,4S,5S,6R)-6-(hydroxymethyl)-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C12H22O11/c13-1-3-6(16)8(18)10(11(20)21-3)23-12-9(19)7(17)5(15)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5+,6-,7+,8+,9-,10-,11?,12+/m1/s1 |
InChI-Schlüssel |
HIWPGCMGAMJNRG-ABXHMFFYSA-N |
Isomerische SMILES |
C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


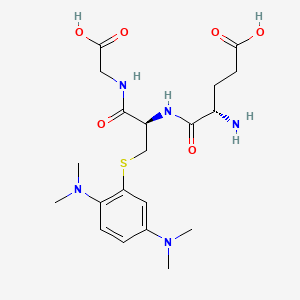
![(2R,5S)-5-[benzyl(carboxy)amino]-2-[(4-fluorophenyl)methyl]-6-methyl-4-oxoheptanoic acid](/img/structure/B13838083.png)
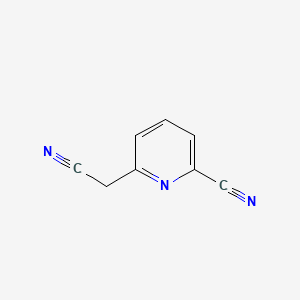


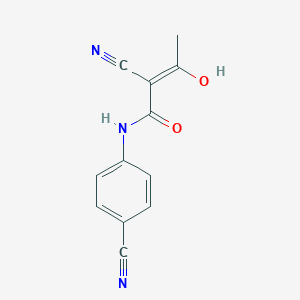
![5-Benzyl-2,3,4,6,7,8,9,10-octahydropyrimido[1,2-a]azepin-5-ium;chloride](/img/structure/B13838118.png)
